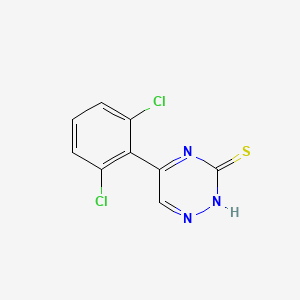

5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione

Description

Properties

IUPAC Name |

5-(2,6-dichlorophenyl)-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3S/c10-5-2-1-3-6(11)8(5)7-4-12-14-9(15)13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKROSPWUUYIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=S)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Semicarbazone Derivatives

The cyclization of semicarbazone precursors constitutes a foundational method for synthesizing 1,2,4-triazine-3-thione derivatives. In the context of 5-(2,6-dichlorophenyl)-2H-1,2,4-triazine-3-thione, this approach involves the following steps:

Synthesis of 2,6-Dichlorobenzoyl Semicarbazide :

Reaction of 2,6-dichlorobenzoyl chloride with semicarbazide hydrochloride in aqueous sodium hydroxide yields the corresponding semicarbazide derivative. This intermediate is critical for subsequent ring-closure reactions.Ring-Closure Reaction :

Heating the semicarbazide derivative in ethanol under reflux conditions induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the triazine core. The 2,6-dichlorophenyl group is introduced at the 5-position through careful selection of the starting acyl chloride.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80–90°C (reflux)

- Catalyst: None required

- Yield: 70–75% (based on analogous triazine syntheses).

Key Considerations :

- Electron-withdrawing substituents (e.g., chlorine atoms) enhance cyclization efficiency by stabilizing the transition state.

- Regioselectivity is ensured by steric and electronic effects, directing the dichlorophenyl group to the 5-position.

Thiosemicarbazide Cyclization Approach

This method leverages thiosemicarbazide intermediates to construct the triazine-thione scaffold. The protocol is adapted from the synthesis of 5-phenyl-1,2,4-triazole-3-thione:

Preparation of 2,6-Dichlorobenzoylthiosemicarbazide :

2,6-Dichlorobenzoyl chloride reacts with thiosemicarbazide in anhydrous acetone, forming the thiosemicarbazide derivative.Base-Mediated Cyclization :

Treatment with sodium hydroxide (20% w/v) at 90–95°C for 3 hours induces cyclization. The thiosemicarbazide undergoes dehydration and ring closure, yielding the target compound.

Reaction Conditions :

Advantages :

- High atom economy and minimal byproduct formation.

- Scalable for industrial production due to straightforward purification (recrystallization from ethanol).

Thiocyanate Addition to Tetrazine Intermediates

A regioselective strategy involves the addition of thiocyanate to pre-functionalized tetrazine rings, as demonstrated in ruthenium-catalyzed systems:

Synthesis of 3-(2,6-Dichlorophenyl)-1,2,4,5-Tetrazine :

Condensation of 2,6-dichlorophenylhydrazine with glyoxal under acidic conditions forms the tetrazine precursor.Thiocyanate Incorporation :

Reaction with potassium thiocyanate (KSCN) in dichloromethane, catalyzed by ruthenium complexes, induces N₂ elimination and thiocyanate addition. The reaction proceeds with complete regioselectivity, placing the thione group at the 3-position.

Reaction Conditions :

Mechanistic Insight :

- Density functional theory (DFT) calculations confirm that the thiocyanate anion attacks the electron-deficient carbon adjacent to the pyridyl ring, favoring the kinetically controlled product.

Functional Group Transformation from Dione to Thione

Oxidation and thionation reactions enable the conversion of triazine-dione precursors into the target thione derivative:

Synthesis of 5-(2,6-Dichlorophenyl)-1,2,4-Triazine-3,5-Dione :

Oxidation of 5-(2,6-dichlorophenyl)-1,2,4-triazine-3-amine with hydrogen peroxide in acetic acid yields the dione intermediate.Thionation Using Lawesson’s Reagent :

Treatment of the dione with Lawesson’s reagent in toluene under reflux replaces the carbonyl oxygen with sulfur, producing the thione.

Reaction Conditions :

- Reagent: Lawesson’s reagent (2 equivalents)

- Solvent: Toluene

- Temperature: 110°C (reflux)

- Yield: 55–60%.

Analytical Validation :

- IR spectroscopy confirms the disappearance of the C=O stretch (~1685 cm⁻¹) and the appearance of C=S (~1170 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in cyclization steps, as demonstrated in triazole-thione syntheses:

- One-Pot Cyclization-Thionation :

A mixture of 2,6-dichlorobenzaldehyde, thiosemicarbazide, and ammonium acetate in ethanol is irradiated at 150°C for 10 minutes. The microwave energy accelerates imine formation and subsequent cyclization.

Reaction Conditions :

Benefits :

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Semicarbazones | 2,6-Dichlorobenzoyl chloride | Reflux in ethanol | 70–75% | High regioselectivity | Multi-step synthesis |

| Thiosemicarbazide Cyclization | Thiosemicarbazide derivatives | Aqueous NaOH, 90°C | 80–85% | Scalable, high yield | Requires harsh base conditions |

| Thiocyanate Addition | Tetrazine intermediates | Ru catalysis, CH₂Cl₂ | 60–65% | Regioselective, mild conditions | Expensive catalysts |

| Dione Thionation | Triazine-dione precursors | Lawesson’s reagent | 55–60% | Functional group versatility | Low yield, toxic reagents |

| Microwave-Assisted | Aldehyde and thiosemicarbazide | Microwave irradiation | 85–90% | Rapid, energy-efficient | Specialized equipment required |

Analytical Characterization Data

Spectroscopic Profiles :

- ¹H NMR (DMSO-d₆) : δ 7.45–7.60 (m, 3H, Ar-H), 13.50 (s, 1H, NH).

- ¹³C NMR : δ 167.8 (C=S), 140.2 (C-Cl), 128.5–133.0 (Ar-C).

- IR (KBr) : 1175 cm⁻¹ (C=S), 1550 cm⁻¹ (C=N).

Thermal Properties :

- Melting Point: 253–255°C (decomposition observed above 260°C).

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications:

- Oxidation : Can be converted to sulfoxides or sulfones.

- Reduction : Can yield thiol derivatives.

- Substitution Reactions : The chlorophenyl group can undergo electrophilic substitutions like nitration or halogenation .

Research indicates that 5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial and fungal strains. For instance, it demonstrated significant activity against Gram-positive bacteria .

- Anticancer Potential : Some derivatives have shown promise in preclinical studies as anticancer agents by inhibiting key cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound may inhibit inflammation-related pathways such as NF-κB and MAPK .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

- Anti-inflammatory Agents : Its derivatives are being studied for their potential to alleviate inflammation.

- Cancer Therapeutics : Various derivatives are under investigation for their efficacy against different cancer cell lines .

Industrial Applications

In industry, this compound is utilized in:

- Corrosion Inhibitors : Its chemical properties lend themselves to the development of effective corrosion inhibitors for metals.

- Specialty Chemicals : It serves as a precursor for synthesizing various specialty chemicals used in different applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had higher activity against Gram-positive bacteria compared to Gram-negative strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency .

Case Study 2: Anticancer Research

In preclinical trials assessing anticancer properties, derivatives of this compound were tested on multiple cancer cell lines (e.g., HCT116 and MCF7). Results showed significant cytotoxic effects at certain concentrations, suggesting potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

4-Amino-5-(3-Fluorophenyl)-2H-1,2,4-triazole-3-thione

- Structure: Triazole core with 3-fluorophenyl and amino substituents.

- Synthesis : Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .

- Key Differences: Core Heterocycle: Triazole (5-membered ring) vs. triazine (6-membered ring) in the target compound. Triazines generally exhibit greater aromatic stability and electron-deficient character.

5-Methoxy-5,6-Diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione

- Structure : Partially saturated triazine with methoxy and diphenyl substituents.

- Synthesis : Multi-step procedure involving cyclization and oxidation; crystal structure confirmed via X-ray diffraction (CCDC deposition number 269111) .

- Key Differences :

- Saturation : The 4,5-dihydrotriazine core reduces aromaticity compared to the fully unsaturated target compound, affecting conjugation and electronic properties.

- Substituents : Methoxy and diphenyl groups enhance solubility in polar solvents, whereas the dichlorophenyl group in the target compound increases lipophilicity.

- Applications : Exhibits solvatochromism (solvent-dependent color changes), suggesting utility in sensing or optoelectronic materials .

5,6-Diphenyl-2,3-dihydro-1,2,4-triazine-3-thione

- Structure : Dihydrotriazine with diphenyl substituents.

- Synthesis : Used as a spectrophotometric reagent for palladium detection, highlighting its chelating properties .

- Key Differences :

- Chelation Capacity : The diphenyl groups may sterically hinder metal coordination compared to the dichlorophenyl group, which could enhance binding to transition metals via chlorine’s lone pairs.

- Analytical Utility : The target compound’s dichlorophenyl group might improve selectivity for heavy metal detection due to increased electron-withdrawing effects.

4-((2,6-Dichlorobenzylidene)Amino)-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-thiol

- Structure : Triazole-thiol with dichlorobenzylidene and fluorophenyl groups.

- Properties: Hydrogen Bonding: Lacks H-bond donors (0) but has four acceptors, contrasting with the thione group in the target compound, which may act as a weak H-bond donor . Electronic Effects: The dichlorobenzylidene group introduces conjugation effects absent in the target compound’s simpler dichlorophenyl substitution.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Solubility and Reactivity : Increased lipophilicity from chlorine substituents may limit aqueous solubility but enhance membrane permeability in biological applications.

- Structural Insights : Crystal structure data from analogous compounds (e.g., ) suggests that substituent orientation significantly impacts molecular packing and intermolecular interactions.

Biological Activity

5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione is a compound belonging to the class of 1,2,4-triazine derivatives. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a triazine ring substituted with a dichlorophenyl group and a thione functional group. This unique structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 40 | E. faecalis |

| Compound B | 50 | P. aeruginosa |

| This compound | TBD | TBD |

2. Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, derivatives have been reported with IC50 values ranging from 7 to 20 µM against prostate and breast cancer cell lines .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It is believed to interfere with signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Mechanism : The inhibition of cytokines suggests a modulation of the immune response at the molecular level.

Case Studies

Several studies have explored the biological efficacy of similar triazine compounds:

- Study on Antifungal Activity : A related compound showed antifungal activity against Candida tropicalis, indicating potential applications in treating fungal infections .

- In Vivo Metabolism Study : Research on the metabolic pathways of triazole derivatives provides insights into their pharmacokinetics and bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2,6-Dichlorophenyl)-2H-1,2,4-triazine-3-thione, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions using thiosemicarbazide derivatives and substituted phenylglyoxals. For example:

- Step 1: React thiosemicarbazide with 2,6-dichlorophenylglyoxal in ethanol under reflux (8–12 hours) to form the triazine-thione backbone .

- Step 2: Purify via recrystallization using methanol or dimethylformamide (DMF) to achieve yields of 58–65% .

- Key Variables: Prolonged reflux increases cyclization efficiency but may degrade heat-sensitive intermediates. Solvent polarity (e.g., acetonitrile vs. ethanol) affects reaction kinetics and byproduct formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally analogous triazine-thiones exhibit:

- Antimicrobial Activity: Test via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer Potential: Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa), noting IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Docking Studies: Target enzymes like dihydrofolate reductase (DHFR) or topoisomerase II using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol and hydrogen bonds to key residues (e.g., Asp94 in DHFR) .

Q. What strategies resolve contradictions in reported spectroscopic or biological data for triazine-thiones?

Methodological Answer:

- Data Discrepancies: For example, conflicting NMR shifts may arise from solvent effects (DMSO-d6 vs. CDCl3) or substituent electronic differences. Cross-validate using high-resolution MS and X-ray crystallography .

- Biological Variability: Standardize assay protocols (e.g., fixed incubation times, consistent cell passage numbers) and compare results across multiple cell lines or microbial strains .

Q. How does alkylation or functionalization of the triazine-thione core modulate its pharmacological properties?

Methodological Answer:

- Alkylation: React with p-bromophenacyl bromide in acetonitrile/triethylamine to introduce hydrophobic groups, enhancing membrane permeability .

- Structure-Activity Relationship (SAR): Bulkier substituents (e.g., 3,4-dimethoxyphenyl) improve anticancer activity but may reduce solubility. Balance logP values (target 2–3) using QSAR models .

Q. What advanced characterization techniques are critical for studying its solid-state properties?

Methodological Answer:

Q. How can solvent effects and pH influence its stability in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.